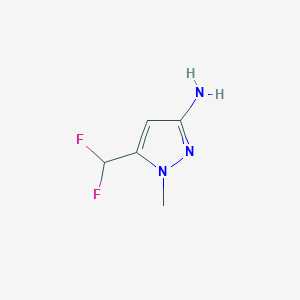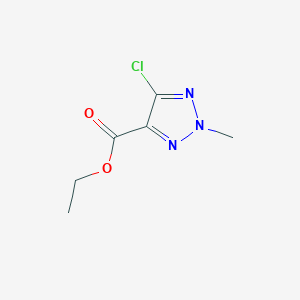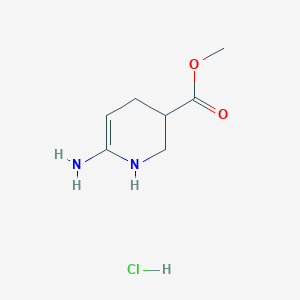
(2S)-2-amino(1,2-13C2)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino(1,2-13C2)propanoic acid: is a labeled variant of the naturally occurring amino acid, alanine. This compound is isotopically enriched with carbon-13 at the first and second carbon positions. It is used extensively in scientific research, particularly in studies involving metabolic pathways and protein structure analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino(1,2-13C2)propanoic acid typically involves the incorporation of carbon-13 isotopes into the precursor molecules. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. The isotopically labeled aldehyde can be prepared using carbon-13 labeled reagents.
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms that incorporate carbon-13 into their metabolic pathways. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2S)-2-amino(1,2-13C2)propanoic acid can undergo oxidation to form pyruvate.
Reduction: It can be reduced to form alaninol.
Substitution: The amino group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Pyruvate
Reduction: Alaninol
Substitution: Various substituted alanine derivatives
Applications De Recherche Scientifique
Chemistry: (2S)-2-amino(1,2-13C2)propanoic acid is used in NMR spectroscopy to study the structure and dynamics of proteins and peptides. The carbon-13 labeling provides detailed information about the molecular environment and interactions.
Biology: In biological research, this compound is used to trace metabolic pathways and understand the biosynthesis of proteins. It helps in studying enzyme mechanisms and metabolic flux analysis.
Medicine: In medical research, this compound is used in metabolic studies to understand diseases related to amino acid metabolism. It is also used in the development of diagnostic tools and therapeutic agents.
Industry: Industrially, this compound is used in the production of labeled pharmaceuticals and as a standard in analytical chemistry for quality control and calibration purposes.
Mécanisme D'action
The mechanism of action of (2S)-2-amino(1,2-13C2)propanoic acid involves its incorporation into proteins and metabolic pathways. The carbon-13 labeling allows for the tracking of the compound through various biochemical processes. It interacts with enzymes and other proteins, providing insights into their function and structure.
Comparaison Avec Des Composés Similaires
(2S)-2-amino(1-13C)propanoic acid: Labeled with carbon-13 at the first carbon position.
(2S)-2-amino(2-13C)propanoic acid: Labeled with carbon-13 at the second carbon position.
(2S)-2-amino(1,2-13C2)butanoic acid: A similar compound with an additional carbon in the backbone.
Uniqueness: (2S)-2-amino(1,2-13C2)propanoic acid is unique due to its dual carbon-13 labeling, which provides more detailed information in NMR studies compared to singly labeled compounds. This dual labeling enhances the resolution and accuracy of metabolic and structural studies.
Propriétés
Formule moléculaire |
C3H7NO2 |
|---|---|
Poids moléculaire |
91.079 g/mol |
Nom IUPAC |
(2S)-2-amino(1,2-13C2)propanoic acid |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i2+1,3+1 |
Clé InChI |
QNAYBMKLOCPYGJ-PIJHRLDMSA-N |
SMILES isomérique |
C[13C@@H]([13C](=O)O)N |
SMILES canonique |
CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-7-{[(3r,4r)-3-Hydroxy-4-(Hydroxymethyl)pyrrolidin-1-Yl]methyl}-3,5-Dihydro-4h-Pyrrolo[3,2-D]pyrimidin-4-One](/img/structure/B12953190.png)
![Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate](/img/structure/B12953199.png)


![7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine](/img/structure/B12953208.png)


![Rel-5-benzyl 1-ethyl (1S,3R)-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B12953224.png)

![(2S,3R,4R,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one](/img/structure/B12953237.png)


